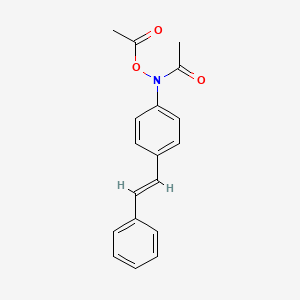

trans-N-Acetoxy-4-acetylaminostilbene

Description

Structure

3D Structure

Properties

CAS No. |

26488-34-6 |

|---|---|

Molecular Formula |

C18H17NO3 |

Molecular Weight |

295.3 g/mol |

IUPAC Name |

[N-acetyl-4-[(E)-2-phenylethenyl]anilino] acetate |

InChI |

InChI=1S/C18H17NO3/c1-14(20)19(22-15(2)21)18-12-10-17(11-13-18)9-8-16-6-4-3-5-7-16/h3-13H,1-2H3/b9-8+ |

InChI Key |

DQOBUTWTHQJLSG-CMDGGOBGSA-N |

SMILES |

CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=CC=C2)OC(=O)C |

Isomeric SMILES |

CC(=O)N(C1=CC=C(C=C1)/C=C/C2=CC=CC=C2)OC(=O)C |

Canonical SMILES |

CC(=O)N(C1=CC=C(C=C1)C=CC2=CC=CC=C2)OC(=O)C |

Synonyms |

N-acetoxy-4-acetamidostilbene N-acetoxy-4-acetylaminostilbene N-acetoxy-4-acetylaminostilbene, (E)-isomer N-acetoxy-N-(4-stilbenyl)acetamide |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry

Laboratory Synthesis of trans-N-Acetoxy-4-acetylaminostilbene

The laboratory synthesis of this compound is a multi-step process that begins with the construction of the stilbene (B7821643) backbone, followed by a series of functional group transformations. A common strategy involves the initial synthesis of trans-4-nitrostilbene. This can be achieved through various condensation reactions, such as the Wittig-Horner reaction, where diethyl p-nitrobenzylphosphonate is reacted with benzaldehyde (B42025).

The subsequent steps to obtain the final product are outlined below:

Reduction of the Nitro Group: The nitro group of trans-4-nitrostilbene is reduced to a primary amine to form trans-4-aminostilbene. This transformation is typically carried out using standard reduction methods, such as catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst or using reducing agents like tin(II) chloride.

N-Acetylation: The resulting trans-4-aminostilbene is then acetylated to form trans-4-acetylaminostilbene. This is a standard procedure often accomplished by treating the amine with acetic anhydride (B1165640), usually in the presence of a base like pyridine (B92270) or triethylamine.

N-Hydroxylation: The amide is then converted to its N-hydroxy derivative, N-hydroxy-4-acetylaminostilbene. This step involves the introduction of a hydroxyl group onto the amide nitrogen.

O-Acetylation: The final step is the acetylation of the N-hydroxy group. N-hydroxy-4-acetylaminostilbene is reacted with an acetylating agent, such as acetyl coenzyme A or acetic anhydride, to yield the target compound, this compound. nih.gov This final product is a reactive ester. nih.gov

This synthetic sequence provides a reliable pathway for accessing this compound for research purposes.

Synthesis of N-Hydroxy-4-acetylaminostilbene and Related Precursor Compounds

Key precursors and their synthesis are detailed in the following table:

Interactive Data Table: Synthesis of Precursor Compounds

| Precursor Compound | Synthesis Method | Key Reagents |

|---|---|---|

| trans-4-Nitrostilbene | Condensation Reaction | Benzaldehyde, 4-Nitrotoluene (B166481), Potassium Phthalimide |

| trans-4-Acetylaminostilbene | Reduction followed by Acetylation | trans-4-Nitrostilbene, Fe/HCl (Reduction), Acetic Anhydride (Acetylation) |

| N-Hydroxy-4-acetylaminostilbene | N-Hydroxylation of Amide | trans-4-Acetylaminostilbene, Oxidizing Agent |

The synthesis of trans-4-nitrostilbene can be accomplished by condensing 4-nitrotoluene with benzaldehyde in the presence of a catalyst like the potassium salt of phthalimide. researchgate.net The subsequent reduction of the nitro group to an amine, followed by acetylation, yields trans-4-acetylaminostilbene. The crucial N-hydroxylation step to produce N-hydroxy-4-acetylaminostilbene (N-OH-AAS) has been accomplished, yielding a compound identified as a potent mechanism-based inactivator of hamster hepatic N,N-acetyltransferase. nih.gov The synthesis of related N-hydroxy compounds, such as N-hydroxyindoles, can sometimes be achieved through base-mediated cyclization of specific nitro-precursors. nih.gov

Development of Labeled Analogs for Mechanistic Studies (e.g., Tritium (B154650), Carbon-14)

To investigate reaction mechanisms and metabolic pathways, isotopically labeled analogs of this compound are indispensable tools. The introduction of isotopes like tritium (³H) or carbon-14 (B1195169) (¹⁴C) allows for sensitive tracking and quantification of the compound and its derivatives.

Carbon-14 Labeling: A common strategy for ¹⁴C-labeling involves introducing the isotope in the final stages of the synthesis to maximize efficiency. For this compound, the acetyl group on the oxygen is a prime target for labeling.

Proposed Synthesis of [¹⁴C]-trans-N-Acetoxy-4-acetylaminostilbene:

Synthesize the precursor, N-hydroxy-4-acetylaminostilbene, as previously described.

Perform the final O-acetylation using [¹⁴C]-labeled acetic anhydride or [¹⁴C]-acetyl coenzyme A. This incorporates the carbon-14 isotope into the acetoxy group.

This late-stage labeling approach is efficient and has been used to synthesize other ¹⁴C-labeled compounds for metabolic studies. nih.gov

Tritium Labeling: Tritium labeling can be achieved through several methods, including metal-catalyzed hydrogen isotope exchange. acs.org This technique allows for the direct exchange of hydrogen atoms on the molecule with tritium from a source like tritium gas (T₂) or tritiated water. This method is advantageous as it can often be performed on the final compound without altering its chemical structure. acs.org For this compound, this could potentially introduce tritium at various positions on the aromatic rings or the stilbene bridge.

Chemical Reactivity of this compound in Non-Biological Systems

In non-biological, aqueous environments, this compound is a reactive electrophile. Its reactivity is often studied in vitro with nucleosides and nucleic acids to model its interactions in biological systems. These studies have shown that the compound reacts readily with the guanine (B1146940) bases of DNA and RNA. nih.gov

The reaction mechanism is thought to involve the formation of a highly reactive intermediate, likely through the loss of the acetate (B1210297) group. This electrophile then attacks nucleophilic sites on guanine. The primary reaction occurs at the N2 position of guanine. nih.gov This initial adduct can then undergo further intramolecular reactions. nih.gov

Key reaction pathways and products include:

Cyclic Adduct Formation: The initial N2 adduct can cyclize by reacting with the N1 or N3 positions of the same guanine base. nih.gov Reaction with N3 leads to angular cyclic adducts, which are the predominant products. nih.govnih.gov Reaction with N1 results in the formation of linear cyclic adducts. nih.gov

Open-Ring Adduct Formation: The intermediate can also react with water, leading to the formation of an open-ring diol product. nih.gov

Minor Reaction Pathways: To a lesser extent, the electrophile can initially react at the N1 or N3 positions of guanine, leading to regioisomeric cyclic adducts. nih.gov

Interactive Data Table: Products of Reaction with Guanosine (B1672433)

| Product Type | Description | Key Intermediate |

|---|---|---|

| Angular Cyclic Adducts | Predominant products formed by reaction at N2, followed by cyclization with N3 of guanine. nih.govnih.gov | Quinone-imide intermediate |

| Linear Cyclic Adducts | Formed by reaction at N2, followed by cyclization with N1 of guanine. nih.gov | Quinone-imide intermediate |

| Open Ring Adducts | Formed by the reaction of the intermediate with water. nih.gov | Quinone-imide intermediate |

| Regioisomeric Cyclic Adducts | Minor products resulting from initial reaction at N1 or N3 of guanine. nih.gov | Quinone-imide intermediate |

The solvolytic decomposition of N-acetoxyarylamines can also lead to the formation of arylnitrene intermediates, which are themselves highly reactive species capable of forming adducts. nih.gov

Design and Synthesis of Stilbene Derivatives for Structure-Activity Relationship Studies

The stilbene scaffold is a versatile platform for designing and synthesizing derivatives with a wide range of biological activities. researchgate.netrsc.org Structure-activity relationship (SAR) studies involve systematically modifying the stilbene structure to understand how chemical changes affect biological function, with the goal of optimizing a desired activity. rsc.org

Key strategies in the design of stilbene derivatives include:

Substitution on Phenyl Rings: The introduction, removal, or modification of substituents on the two phenyl rings is a primary strategy. The nature of these groups (electron-donating or -withdrawing) and their position significantly influence the compound's properties. acs.org For instance, the presence and position of hydroxyl groups are often crucial for antimicrobial activity. nih.gov The methylation of these hydroxyl groups to form methoxy (B1213986) derivatives can enhance antifungal properties, possibly by increasing lipophilicity and cell membrane penetration. nih.gov

Modification of the Ethylene (B1197577) Bridge: Altering the ethylene linker that connects the two phenyl rings can impact the molecule's geometry and flexibility, which in turn affects biological activity. The trans configuration of the double bond is often important for bioactivity. acs.org

Incorporation of Heterocycles: Replacing one or both of the phenyl rings with heterocyclic systems is another common modification. For example, stilbene derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have been synthesized and shown to possess potent fungicidal activities. acs.orgnih.gov

Interactive Data Table: Examples of Stilbene Derivatives and SAR Focus

| Derivative Class | Structural Modification | Rationale / SAR Focus | Target Activity |

|---|---|---|---|

| Hydroxystilbenes | Addition of -OH groups | Enhancing antimicrobial and estrogenic effects. nih.gov | Antimicrobial, Estrogenic |

| Methoxystilbenes | Methylation of -OH groups | Increasing lipophilicity for better cell penetration. nih.gov | Antifungal |

| Oxadiazole-containing Stilbenes | Incorporation of 1,3,4-oxadiazole moiety | Introducing a new pharmacophore to explore novel activities. acs.orgnih.gov | Fungicidal |

| Aminostilbenes | Addition of -NH₂ or -NO₂ groups | Modulating electronic properties and potential for hydrogen bonding. nih.gov | Estrogenic |

These synthetic efforts, guided by SAR principles, aim to develop novel compounds with improved potency and selectivity for various therapeutic and agricultural applications. rsc.orgnih.gov

Metabolic Activation and Biotransformation Pathways

Enzymatic N-Hydroxylation of trans-4-Acetylaminostilbene by Cytochrome P450 Enzymes

The initial and rate-limiting step in the metabolic activation of many carcinogenic aromatic amines, including trans-4-acetylaminostilbene, is N-hydroxylation. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are heme-thiolate proteins found in most organisms. nih.gov These enzymes are responsible for the regio- and stereoselective hydroxylation of a vast number of substrates. nih.gov In the case of trans-4-acetylaminostilbene, CYP enzymes introduce a hydroxyl group onto the nitrogen atom of the acetylamino moiety, converting it to N-hydroxy-4-acetylaminostilbene. This transformation has been demonstrated in vitro using rat liver microsomes, which are rich in CYP enzymes.

The general mechanism for N-hydroxylation of primary and secondary amines by CYPs is thought to proceed via a hydrogen abstraction and rebound pathway, which is often the preferred route over a direct oxygen transfer. nih.gov This N-hydroxylated metabolite is generally more biologically active than the parent amide.

Formation of trans-N-Acetoxy-4-acetylaminostilbene via O-Acetylation by N-Acetyltransferases (NATs)

Following N-hydroxylation, the resulting N-hydroxy-4-acetylaminostilbene undergoes further activation. A key pathway is O-acetylation, catalyzed by cytosolic N-acetyltransferases (NATs). These enzymes transfer an acetyl group from a donor molecule to the hydroxyl group of the N-hydroxy metabolite, forming the highly reactive ester, this compound.

There are two primary isoforms of N-acetyltransferase, NAT1 and NAT2, which can both catalyze the O-acetylation of N-hydroxy arylamines. nih.gov Studies in Syrian hamsters, which are congenic for the NAT2 locus, have shown that both NAT1 and NAT2 are widely distributed across various tissues and are capable of this bioactivation step. nih.gov The O-acetylation activity often correlates strongly with NAT2 activity levels. nih.gov This enzymatic step is crucial as it converts the relatively stable N-hydroxy metabolite into a more potent derivative with a good leaving group (acetate), facilitating the formation of even more reactive species.

Role of Sulfotransferases and Other Conjugating Enzymes in Metabolism

In addition to O-acetylation, the N-hydroxy metabolite of trans-4-acetylaminostilbene can be conjugated by other Phase II enzymes, notably sulfotransferases (SULTs). SULTs are a family of cytosolic enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate's nucleophilic group. nih.govnih.gov This process, known as sulfation or sulfoconjugation, typically increases the water solubility of compounds, aiding their excretion. nih.gov

However, in the case of N-hydroxy arylamines, sulfation can also be an activation pathway, similar to O-acetylation. The resulting N-sulfonyloxy ester is also highly unstable and can break down to form reactive electrophiles. SULTs are expressed in a wide range of tissues, including the liver, kidney, and gastrointestinal tract, with expression levels varying based on isoform, tissue, sex, and developmental stage. nih.govxenotech.com The major human SULTs involved in xenobiotic metabolism belong to the SULT1 and SULT2 subfamilies. nih.gov The interplay between acetylation and sulfation pathways can significantly influence the metabolic fate and biological activity of the parent compound. nih.gov

Deacetylation Pathways and Formation of Reactive Nitrenium Ions

The compound this compound is a relatively unstable ester. Its significance lies in its ability to spontaneously or enzymatically decompose to form a highly reactive electrophilic species. The primary pathway involves the solvolysis of the N-acetoxy ester, where the acetoxy group is eliminated. This heterolytic cleavage results in the formation of a resonance-stabilized nitrenium ion.

Kinetic studies have demonstrated that the solvolysis of N-acetoxy-4-acetylaminostilbene leads to the irreversible formation of this nitrenium ion. This cation is a potent electrophile that can readily react with cellular nucleophiles, such as DNA and proteins. The reaction of the model ultimate carcinogen, trans-N-acetoxy-N-acetylaminostilbene, with components of nucleic acids like guanosine (B1672433) has been studied extensively, showing that the electrophile formed reacts predominantly with the N2 position of guanine (B1146940). nih.govnih.gov This interaction is considered a critical event in the initiation of chemical carcinogenesis.

In Vitro Reconstitution of Metabolic Pathways Using Isolated Enzymes and Microsomes

The study of the metabolic activation of trans-4-acetylaminostilbene has been greatly aided by in vitro systems that allow for the dissection of the multi-step pathway. nih.gov Researchers have used subcellular fractions, such as liver microsomes, to demonstrate the initial N-hydroxylation step, which requires co-factors like NADPH. The formation of N-hydroxy derivatives of various carcinogenic arylamines has been detected by incubating the parent compounds with rat liver microsomes.

Furthermore, the entire metabolic pathway can be reconstituted in vitro by using isolated and purified enzymes. nih.govharvard.edu Such studies allow for a detailed analysis of reaction kinetics, enzyme mechanisms, and the precise identification of metabolites. nih.gov For instance, incubating N-hydroxy-4-acetylaminostilbene with rat liver homogenate in vitro led to the detection of its metabolites. The reaction of the synthesized ultimate metabolite, trans-N-acetoxy-N-acetylaminostilbene, with DNA or its constituent nucleosides in a cell-free environment has been crucial for identifying the specific adducts formed, providing insight into its mechanism of action. nih.govnih.govnih.gov

Comparative Metabolic Studies in Various Experimental Animal Tissues

Metabolic studies in different experimental animals and tissues have revealed variations in the biotransformation of trans-4-acetylaminostilbene. In Wistar rats, trans-4-acetylaminostilbene is a potent initiator of liver carcinogenesis, indicating that the necessary metabolic activation pathways are highly active in this organ. nih.gov When administered to rats, metabolites of trans-4-aminostilbene have been shown to form adducts with liver RNA in vivo. nih.gov Interestingly, comparisons of the adduct patterns from in vivo rat liver RNA with those from the in vitro reaction of N-acetoxy-N-acetylaminostilbene with yeast RNA show both quantitative and qualitative differences, suggesting that other reactive metabolites may contribute to the binding in vivo. nih.gov

Studies using Syrian hamsters have provided detailed information on the tissue distribution of N-acetyltransferases (NATs), which are critical for the O-acetylation activation step. NAT1 and NAT2 activities were detected in most tissues tested, including the liver, bladder, and colon, although at different levels. nih.gov This widespread distribution suggests that metabolic activation is not confined solely to the liver and can occur in various target tissues.

Molecular Interactions and Adduct Formation

The carcinogenic potential of many chemical compounds is linked to their ability to form covalent bonds with biological macromolecules, most notably DNA. The compound trans-N-Acetoxy-4-acetylaminostilbene serves as a model ultimate carcinogen to study these interactions. Its reactivity towards DNA leads to the formation of various adducts, which are critical initiating events in chemical carcinogenesis. This article delves into the specifics of these molecular interactions, focusing on the structural characterization of the DNA adducts, the mechanistic pathways of their formation, and their quantitative analysis in experimental settings.

Structural Characterization of DNA Adducts Derived from this compound

The reaction of this compound with DNA results in a variety of adducts, with a pronounced preference for the guanine (B1146940) base. The structural elucidation of these adducts has been a key area of research, revealing complex stereochemical outcomes.

In vitro studies reacting this compound with guanosine (B1672433), deoxyguanosine, RNA, and DNA have demonstrated that the predominant products are cyclic guanine adducts. nih.gov These reactions yield four main cyclic adducts, which have been identified through mass and 1H-NMR spectroscopy. nih.govnih.gov

The major adducts consist of two pairs of stereoisomers:

(S,S)- and (R,R)-guanine-N2,beta-N3,alpha-N-acetyl-aminobibenzyl

The corresponding regioisomers with an N2,alpha-N3,beta-attachment nih.gov

These four isomers are formed in a ratio of approximately 9:9:1:1, indicating a high degree of stereoselectivity in the reaction. nih.govnih.gov The formation of these cyclic structures involves the N2 and N3 positions of the guanine base, creating a stable covalent linkage with the stilbene (B7821643) derivative. nih.gov The prevalence of these guanine adducts highlights the nucleophilic susceptibility of this particular base to attack by the electrophilic metabolite of this compound. nih.gov

Further research has also identified linear cyclic adducts, specifically (6R,7R)/(6S,7S)-9-oxo-5,6,7,9-tetrahydro-imidazo(1,2-a)purines, which result from an initial reaction at the N2 of guanine followed by a reaction with the N1 of guanine. nih.gov Additionally, open-ring structures, (1R,2R)/(1S,2S)-2-(N2'-guanyl)-1-hydroxyethanes, are formed when the intermediate reacts with water. nih.gov

While the primary adducts formed from this compound retain the acetyl group, the formation of deacetylated adducts is a significant metabolic and chemical possibility. In the context of similar aromatic amines, such as 2-acetylaminofluorene (B57845), the major DNA adduct is often the deacetylated N-(guanin-8-yl)-2-aminofluorene. nih.gov This deacetylation can occur either before or after the formation of the DNA adduct and can significantly influence the biological consequences of the lesion.

While guanine is the primary target for adduct formation by this compound, interactions with other nucleobases such as adenine (B156593) and cytosine can also occur, albeit typically at lower frequencies. The electrophilic intermediates generated from this compound have the potential to react with the nucleophilic centers present in all DNA bases. The extent of adduct formation with adenine and cytosine is generally much lower than with guanine, reflecting the higher nucleophilicity of specific positions on the guanine base.

Mechanistic Pathways of DNA Covalent Binding: Electrophilic Intermediates and Reaction Kinetics

The covalent binding of this compound to DNA is not a direct reaction. The compound first needs to be metabolically activated to form a reactive electrophilic intermediate. The loss of the acetoxy group from this compound generates a nitrenium ion, a highly reactive electrophile.

The proposed mechanism for the formation of the major guanine adducts involves a multi-step process. nih.gov The electrophile, formed at the C-beta position of the stilbene derivative, first reacts predominantly with the exocyclic N2 of guanine. nih.gov This initial reaction forms a quinone-imide intermediate. nih.gov This intermediate is then subject to a second nucleophilic attack, which can proceed via three main pathways:

Predominant Pathway: Reaction with the N3 of the same guanine base to form the angular cyclic adducts. nih.gov

Minor Pathway: Reaction with the N1 of the guanine to yield linear cyclic adducts. nih.gov

Alternative Pathway: Reaction with water, which leads to the formation of open-ring adducts. nih.gov

A less frequent initial reaction involves the electrophile attacking the N1 or N3 of guanine, leading to regioisomeric cyclic adducts in a ratio of approximately 1:8 to 1:9 compared to the N2-initiated pathway. nih.gov The kinetics of these reactions are complex and depend on factors such as the local DNA sequence and conformation.

Quantitative Analysis of DNA Adduct Levels in Experimental Systems

The quantification of DNA adducts is crucial for assessing the genotoxic potential of a chemical. In experimental systems, the administration of compounds like N-acetoxy-2-acetylaminofluorene, a related aromatic amine, has been shown to result in significant levels of DNA adducts in various tissues. nih.gov For instance, in male F344 rats, intravenous administration of [ring-3H]-N-acetoxy-2-acetylaminofluorene led to DNA binding in the bone marrow, spleen, liver, and kidney. nih.gov

High-performance liquid chromatography (HPLC) is a common and powerful technique used to separate and quantify different DNA adducts. nih.gov This method, often coupled with mass spectrometry, allows for the precise identification and measurement of specific adducts, providing valuable data on the dose-response relationship and the tissue-specific distribution of DNA damage.

Interactive Data Table: DNA Adduct Levels of a Related Compound in Rat Tissues

This table illustrates the levels of DNA adducts found in various tissues of F344 rats 2 hours after the administration of [ring-3H]-N-acetoxy-2-acetylaminofluorene (10 mg/kg i.v.). While this data is for a related compound, it provides a relevant example of how adduct levels are quantified and can vary between tissues.

| Tissue | DNA Adduct Level (pmol/mg DNA) | Standard Deviation |

| Liver | 39.4 | 2.1 |

| Kidney | 27.1 | 1.0 |

| Spleen | 23.6 | 5.8 |

| Bone Marrow | 20.3 | 1.7 |

Data adapted from a study on N-acetoxy-2-acetylaminofluorene. nih.gov

RNA Adduct Formation and Characterization

This compound also reacts readily with RNA, and the resulting adducts are structurally similar to those formed with DNA. nih.govnih.gov In vitro experiments reacting the compound with RNA have demonstrated that guanine is the most reactive base, consistent with the findings for DNA. nih.gov

The primary products identified from the reaction with guanosine (the ribonucleoside of guanine) are four cyclic adducts. nih.govnih.gov These are identified as (S,S)- and (R,R)-guanosine-N2,beta-N3,alpha-N-acetylaminobibenzyl and their corresponding regioisomers, which form in a ratio of approximately 9:9:1:1. nih.govnih.gov In vivo studies in rats have confirmed that these adducts are formed in liver RNA. nih.gov The total binding to RNA and DNA in tissues is of a similar magnitude, with the highest levels detected in the liver. nih.gov

An important distinction between the RNA and DNA adducts lies in the stability of the N-glycosidic bond. Under neutral conditions, the bond in the guanosine (RNA) adducts is stable. nih.gov In contrast, the bond in the deoxyguanosine (DNA) adducts is less stable, leading to a higher rate of depurination, where the modified guanine base is lost from the DNA backbone. nih.gov

Protein Adduct Formation and Characterization

In addition to nucleic acids, reactive metabolites of trans-4-acetylaminostilbene form covalent adducts with proteins. nih.gov Quantitative analysis in various rat tissues has shown that the total binding to proteins is significantly higher—by a factor of 4 to 9—than the binding to nucleic acids in most tissues examined. nih.gov This indicates that proteins are a major target for this reactive compound.

While the specific structures of protein adducts from this compound are not detailed in the available research, studies with other carcinogens provide a model for their formation. For example, reactive metabolites of compounds like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) are known to form covalent adducts with specific amino acid residues, such as cysteine, in proteins like serum albumin. berkeley.edu Given the high reactivity and widespread binding, it is probable that this compound forms adducts with nucleophilic amino acid residues (e.g., cysteine, lysine, histidine) in a variety of cellular and plasma proteins. The formation of these protein adducts can serve as a biomarker of exposure and metabolic activation. berkeley.edu

Table 2: Relative Binding of trans-4-acetylaminostilbene Metabolites to Macromolecules

| Macromolecule | Relative Binding Level |

|---|---|

| Protein | High (4-9 times greater than nucleic acids) nih.gov |

| DNA | Moderate nih.gov |

Exploration of Non-Covalent Biomolecular Interactions

Beyond the formation of stable covalent adducts, non-covalent interactions are a fundamental aspect of how small molecules interact with biomacromolecules. nih.gov These interactions, which include hydrogen bonds, van der Waals forces, and hydrophobic interactions, are critical for the initial association and proper orientation of a molecule before a covalent reaction can occur. nih.gov

For DNA-modifying agents, non-covalent binding modes such as intercalation (where a molecule inserts itself between the base pairs of the DNA double helix) or groove binding can significantly alter DNA structure and function. nih.gov These interactions can, for instance, inhibit the function of DNA repair enzymes like (A)BC excinuclease by depleting the enzyme through binding to undamaged DNA sites that are complexed with the non-covalently bound drug. nih.gov While specific studies detailing the non-covalent interactions of this compound are not prominent, the planar, aromatic structure of the stilbene backbone is conducive to such interactions with DNA. It is plausible that the compound first associates with DNA through non-covalent means, which facilitates the subsequent, highly specific covalent bond formation with guanine bases. These initial, reversible interactions could play a crucial role in the localization and reactivity of the compound within the cell.

Cellular and Subcellular Responses to Trans N Acetoxy 4 Acetylaminostilbene Exposure

Mechanisms of Cellular Uptake and Intracellular Transport in Model Cell Lines

The precise mechanisms governing the cellular uptake and intracellular transport of trans-N-Acetoxy-4-acetylaminostilbene have not been extensively detailed in published literature. However, based on its chemical nature as a reactive ester of an aromatic amine, it is presumed to enter cells via passive diffusion across the plasma membrane due to its lipophilic characteristics. Once inside the cell, its reactivity and subsequent metabolic activation are central to its biological effects.

Studies using model cell lines, such as V79 Chinese hamster cells, have demonstrated that the compound and its N-hydroxy derivative are taken up and exert cytotoxic and mutagenic effects. nih.gov A key finding is that these cells can deacetylate this compound and its precursor, trans-N-hydroxy-4-acetylaminostilbene. nih.gov The inhibition of this deacetylation process by paraoxon (B1678428) significantly reduces the observed mutagenicity and cytotoxicity, indicating that deacetylated metabolites formed within the target cells are crucial for its biological activity. nih.gov This intracellular metabolism underscores that the compound is transported from the cytoplasm, where deacetylation likely occurs, to the nucleus, where it interacts with DNA. The transport of related aromatic compounds and toxins can involve various intracellular pathways, including vesicular transport and movement between the endoplasmic reticulum and Golgi apparatus, though specific pathways for this compound remain to be elucidated. mdpi.comnih.gov

The general process for many xenobiotics involves uptake, metabolic transformation by cellular enzymes (like deacetylases), and then interaction with subcellular macromolecules, primarily nuclear DNA. nih.gov

Induction of DNA Damage and DNA Damage Response Pathways

Exposure to this compound leads to the formation of covalent DNA adducts, which are primary lesions that can be processed into more severe damage like single-strand breaks (SSBs) and double-strand breaks (DSBs). The compound acts as a model ultimate carcinogen that reacts readily with nucleic acids without requiring further metabolic activation. nih.gov In vitro studies have shown that it reacts predominantly with guanine (B1146940) bases in DNA. nih.govnih.gov

The primary reaction products are several cyclic guanine adducts. nih.govnih.gov The formation of these bulky adducts distorts the DNA helix, which can interfere with DNA replication and transcription, leading to the formation of strand breaks. While direct mapping of SSBs and DSBs specifically for this compound is not detailed, studies on its parent compound, trans-4-acetylaminostilbene (AAS), have shown the induction of SSBs and interstrand cross-links in rat liver DNA, detected by the alkaline elution assay. nih.gov This suggests that the stilbene (B7821643) backbone and its metabolites are capable of inducing strand scission. The formation of DNA adducts by the related compound, N-acetoxy-2-acetylaminofluorene, has also been clearly associated with the induction of DNA strand breaks in murine hepatocytes. nih.gov The detection of such breaks often relies on techniques like the comet assay, alkaline elution, or the phosphorylation of histone H2AX (γH2AX), which marks the sites of DSBs. nih.govnih.gov

Table 1: Major DNA Adducts Formed by this compound in vitro

| Adduct Type | Description | Ratio of Formation | Reference |

|---|---|---|---|

| Cyclic Guanine Adducts | (S,S)- and (R,R)-guanine-N2,beta-N3,alpha-N-acetyl-aminobibenzyl | 9:9 | nih.gov |

The cellular response to DNA damage induced by this compound involves the activation of sophisticated DNA repair pathways. The formation of bulky, helix-distorting adducts, such as those created by this compound, are primarily recognized and repaired by the Nucleotide Excision Repair (NER) pathway. nih.govwikipedia.org NER is a versatile mechanism that removes a wide range of structural DNA lesions. wikipedia.orgmdpi.com The process involves damage recognition (often by the XPC-RAD23B complex), unwinding of the DNA around the lesion by the TFIIH complex, dual incision on either side of the adduct by endonucleases (XPG and ERCC1-XPF), and subsequent synthesis of the correct DNA sequence by polymerases. nih.gov

Research on the structurally similar compound N-acetyl-2-aminofluorene (AAF) has shown that its DNA adducts are potent targets for the human NER system. nih.gov These AAF adducts, which destabilize the DNA helix, effectively sequester NER factors, indicating a strong recognition by the repair machinery. nih.gov Given the bulky nature of the adducts formed by this compound, it is highly probable that they are also substrates for the NER pathway.

Base Excision Repair (BER) is another critical repair pathway, but it typically addresses smaller, non-helix-distorting lesions like those arising from oxidation, deamination, or alkylation. nih.govwikipedia.orgyoutube.com BER is initiated by DNA glycosylases that recognize and remove the damaged base. nih.govnih.gov While the primary adducts of this compound are bulky and more suited for NER, it is conceivable that secondary lesions or degradation products could be substrates for BER, although this has not been directly demonstrated. wikipedia.orgnih.gov

The genotoxicity of this compound and its metabolites is evidenced by the induction of mutations and cytotoxicity in cultured mammalian cells. nih.gov Such genotoxic events, if not properly repaired, can manifest as large-scale genetic alterations, including chromosomal aberrations and micronucleus formation. Chromosomal aberration tests, often conducted in vitro using cell lines like Chinese Hamster Ovary (CHO) cells, are designed to detect structural damage to chromosomes, such as breaks and exchanges. researchgate.netnih.govresearchgate.net

Studies have demonstrated that the N-acetoxy and N-hydroxy derivatives of the parent compound, trans-4-acetylaminostilbene, induce gene mutations at the hgprt locus in V79 cells. nih.gov The induction of mutations is a strong indicator of clastogenic (chromosome-breaking) potential. Micronucleus assays provide another method for assessing chromosomal damage. mdpi.comnih.gov Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their formation is a hallmark of genotoxic exposure and chromosomal instability. While specific data on micronucleus formation by this compound is not available in the provided results, the reported mutagenicity in V79 cells strongly suggests it would be positive in such an assay. nih.gov

Table 2: Genotoxic Effects of trans-4-acetylaminostilbene Derivatives in a Model Cell Line

| Cell Line | Compound Derivative | Observed Effect | Method of Inhibition | Reference |

|---|

Cell Cycle Checkpoint Activation and Arrest Phenotypes

The presence of significant DNA damage, such as the bulky adducts and subsequent strand breaks caused by this compound, typically triggers a cellular DNA damage response (DDR). A critical component of the DDR is the activation of cell cycle checkpoints, which temporarily halt cell cycle progression to allow time for DNA repair. The G1/S checkpoint prevents the cell from entering the S phase (DNA synthesis) with damaged DNA, thereby averting the replication of lesions which could lead to mutations or cell death.

While direct studies analyzing cell cycle effects of this compound are not detailed in the provided search results, the known genotoxic nature of the compound makes the activation of the G1/S checkpoint a highly probable outcome. This checkpoint is primarily controlled by the p53 tumor suppressor protein, which, upon activation by DNA damage signals, induces the expression of cyclin-dependent kinase (CDK) inhibitors like p21. The p21 protein then binds to and inhibits cyclin E-CDK2 complexes, which are essential for the transition from G1 to S phase. Arresting cells in the G1 phase provides a window for repair pathways like NER to remove the DNA adducts. Studies on other DNA damaging agents have clearly shown that G1/S arrest is a common mechanism to confer resistance to apoptosis (anoikis) and promote survival. nih.gov

Characterization of G2/M Phase Blockade

Exposure of cells to DNA damaging agents frequently results in the activation of cell cycle checkpoints, which are surveillance mechanisms that halt cell cycle progression to allow for DNA repair. A common outcome of such damage is an arrest in the G2/M phase of the cell cycle. While direct studies on this compound are limited, the mechanism of G2/M blockade induced by analogous DNA-damaging agents and other stilbenoid compounds often involves the modulation of the Cyclin B1/Cdc2 kinase complex.

The activity of this complex is essential for the transition from G2 to mitosis. Following DNA damage, signaling cascades are initiated that lead to the inhibition of this complex, preventing entry into mitosis. One of the key pathways involves the tumor suppressor protein p53. Upon activation by DNA damage, p53 can transcriptionally upregulate several target genes, including CDKN1A, which encodes the p21 protein. The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor.

In the context of G2/M arrest, p21 can inhibit the activity of the Cyclin B1/Cdc2 complex. Furthermore, p53 has been shown to repress the expression of both Cdc2 and Cyclin B1 genes, leading to a reduction in the levels of the kinase complex itself. This dual mechanism of direct inhibition and reduced expression ensures a robust G2/M arrest, providing the cell with a window for DNA repair. The constitutive activation of the Cyclin B1/Cdc2 kinase has been demonstrated to override a p53-mediated G2/M arrest, highlighting the critical role of this complex's inactivation in the checkpoint response. nih.gov

| Key Proteins in G2/M Arrest | Function |

| p53 | Transcription factor activated by DNA damage. |

| p21 (CDKN1A) | Cyclin-dependent kinase inhibitor, a transcriptional target of p53. |

| Cdc2 (CDK1) | Catalytic subunit of the key G2/M promoting factor. |

| Cyclin B1 | Regulatory subunit of the key G2/M promoting factor. |

Perturbations in Gene Expression Profiles and Transcriptomic Analysis

The covalent modification of DNA by compounds such as this compound is a significant cellular stressor that elicits widespread changes in gene expression. These alterations are part of a complex cellular program to respond to the damage, involving the activation of DNA repair pathways, cell cycle arrest, and potentially apoptosis or senescence.

A full transcriptomic analysis following exposure to this compound would be expected to reveal the differential expression of a large number of genes. Based on the known mechanisms of related compounds, the upregulated genes would likely include those involved in:

DNA Damage Response: Genes such as GADD45 (Growth Arrest and DNA Damage-inducible) and those encoding components of the nucleotide excision repair (NER) and base excision repair (BER) pathways.

Cell Cycle Control: Genes like CDKN1A (p21) and other checkpoint regulators.

Apoptosis: Pro-apoptotic genes such as BAX, PUMA, and NOXA, which are often transcriptional targets of p53.

Stress Response: Genes encoding heat shock proteins (HSPs) and other chaperones.

Conversely, genes promoting cell proliferation and cell cycle progression, such as those encoding cyclins and cyclin-dependent kinases, would be expected to be downregulated. For instance, studies on other stilbenoid compounds have demonstrated the downregulation of checkpoint protein Cyclin B1, which correlates with G2/M arrest. nih.gov

A hypothetical representation of expected changes in gene expression following exposure to a DNA damaging agent like this compound is presented below.

| Gene Category | Expected Change in Expression | Example Genes |

| DNA Damage Response | Upregulation | GADD45, XPA, OGG1 |

| Cell Cycle Arrest | Upregulation | CDKN1A (p21), SFN (14-3-3σ) |

| Apoptosis | Upregulation | BAX, PUMA, NOXA |

| Cell Proliferation | Downregulation | Cyclin B1, CDK1, PCNA |

Modulation of Cellular Signaling Networks (e.g., p53, p21, MAPK pathways)

The cellular response to this compound is orchestrated by a complex network of signaling pathways. The p53 and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this response.

p53 and p21 Signaling:

The tumor suppressor p53 is a master regulator of the cellular response to genotoxic stress. nih.gov DNA damage, such as the formation of adducts by this compound, leads to the stabilization and activation of p53 through post-translational modifications like phosphorylation. nih.gov Activated p53 then acts as a transcription factor, inducing the expression of a wide array of target genes.

A primary target of p53 is CDKN1A, the gene encoding the p21 protein. p21 plays a crucial role in mediating p53-dependent cell cycle arrest by inhibiting various cyclin/CDK complexes. The induction of p21 is a key event in the establishment of both G1/S and G2/M checkpoints. Interestingly, a negative feedback loop has been described where p21 can also negatively regulate p53 stability, potentially to fine-tune the stress response.

MAPK Signaling:

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of evolutionarily conserved signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The three major MAPK pathways are the extracellular signal-regulated kinase (ERK), the c-Jun N-terminal kinase (JNK), and the p38 MAPK pathways.

Exposure to cellular stressors, including DNA damaging agents, can activate these pathways. The ERK pathway is often associated with cell survival and proliferation, but its sustained activation can also lead to cell cycle arrest or senescence. The JNK and p38 MAPK pathways are more typically activated by stress stimuli and are often involved in promoting apoptosis or inflammation. The activation of these pathways involves a cascade of phosphorylation events, culminating in the phosphorylation of transcription factors that modulate the expression of target genes. While direct evidence for the modulation of MAPK pathways by this compound is not available, it is plausible that its DNA damaging properties would lead to the activation of the stress-responsive JNK and p38 pathways.

| Signaling Pathway | Key Components | General Role in Stress Response |

| p53-p21 Pathway | p53, MDM2, p21 | Cell cycle arrest, apoptosis, DNA repair |

| ERK MAPK Pathway | Ras, Raf, MEK, ERK | Proliferation, survival, differentiation |

| JNK MAPK Pathway | JNK | Apoptosis, inflammation, stress response |

| p38 MAPK Pathway | p38 | Apoptosis, inflammation, stress response |

Impact on Cellular Senescence Processes

Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stressors, including DNA damage and oncogene activation. It is considered a potent tumor-suppressive mechanism. Given that this compound is a DNA damaging agent, it has the potential to induce cellular senescence.

A key biomarker for senescent cells is the activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0. wikipedia.orgnih.gov This activity is due to the increased lysosomal content of senescent cells. In addition to SA-β-gal staining, senescent cells are characterized by persistent DNA damage foci, chromatin alterations, and the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, known as the senescence-associated secretory phenotype (SASP).

The induction of senescence by DNA damage is often mediated by the p53 and p16/Rb pathways. Following DNA damage, the sustained activation of p53 can lead to a permanent cell cycle arrest. While acute exposure to DNA damaging agents might primarily trigger apoptosis, chronic low-level damage or the inability to fully repair the damage can drive cells into a senescent state. Research on other stilbenoid compounds has shown their ability to induce senescence in various cell types. Therefore, it is conceivable that exposure to this compound could lead to an increase in senescent cell populations, which could have long-term implications for tissue homeostasis and aging.

| Senescence Marker | Description |

| SA-β-galactosidase | Hydrolytic enzyme activity detectable at pH 6.0 in senescent cells. wikipedia.orgnih.gov |

| p16INK4a | Cyclin-dependent kinase inhibitor that accumulates in senescent cells. |

| SASP | Secretion of a complex mix of signaling molecules by senescent cells. |

| DNA Damage Foci | Persistent foci of DNA damage response proteins at sites of irreparable DNA lesions. |

Investigation of Genotoxicity in Model Organisms and in Vitro Systems

Mutagenicity Assays in Bacterial Systems (e.g., Ames Test)

Bacterial reverse mutation assays, such as the Ames test, are fundamental in screening for the mutagenic potential of chemical compounds. These tests utilize specific strains of Salmonella typhimurium that are engineered to be unable to synthesize a particular amino acid, such as histidine. The assay measures the ability of a test compound to cause a reverse mutation, or reversion, that restores the bacterium's ability to produce the amino acid and thus grow in a histidine-deficient medium.

Studies on similar compounds, such as N-acetoxy-4-acetylaminobiphenyl, have demonstrated mutagenicity in Salmonella typhimurium TA98 even in the absence of an external metabolic activation system (S9 mix). This suggests that the compound itself is reactive enough to cause mutations. The level of mutagenicity can be further influenced by the enzymatic machinery within the bacterial cells themselves. For example, bacterial N-acetyltransferases can play a role in the activation of aromatic amines.

To illustrate the type of data generated in such assays, the following table presents hypothetical results for a related compound, demonstrating the dose-dependent increase in revertant colonies, a hallmark of a positive mutagenic response.

| Compound Concentration (µ g/plate ) | Mean Revertant Colonies (TA98) | Standard Deviation |

| 0 (Control) | 25 | 4 |

| 1 | 150 | 12 |

| 5 | 750 | 45 |

| 10 | 1800 | 98 |

| 25 | 3200 | 150 |

This table is a hypothetical representation of Ames test data for a related compound to illustrate the experimental output.

Genotoxicity Testing in Mammalian Cell Lines (e.g., Comet Assay, HPRT Assay)

To understand the genotoxic effects in a system more analogous to humans, mammalian cell lines are employed. Assays such as the Comet assay (single-cell gel electrophoresis) and the HPRT (hypoxanthine-guanine phosphoribosyltransferase) gene mutation assay are standard tools.

Research has shown that trans-N-Acetoxy-4-acetylaminostilbene is genotoxic in mammalian cells. Specifically, it has been demonstrated to induce gene mutations at the HPRT locus in Chinese hamster V79 cells. nih.gov A key finding from these studies is the role of intracellular metabolism in the compound's mutagenicity. V79 cells have the capacity to deacetylate this compound to more mutagenic and cytotoxic metabolites. researchgate.net This indicates that while the parent compound is reactive, its metabolic transformation within the target cell can significantly enhance its genotoxic potential.

The HPRT assay is a powerful tool for quantifying the induction of gene mutations. The HPRT enzyme is involved in the purine (B94841) salvage pathway. Cells with a functional HPRT gene will incorporate a toxic purine analogue, such as 6-thioguanine, into their DNA and die. Therefore, only cells that have a mutation in the HPRT gene will survive in the presence of this selective agent. The number of surviving colonies gives a direct measure of the mutation frequency.

The following table illustrates the type of data that can be obtained from an HPRT assay.

| Treatment | Mutant Frequency (per 10^6 cells) |

| Control | 5 |

| This compound | 85 |

This table provides a representative example of results from an HPRT assay.

While specific data from Comet assays for this compound are not prominently available, this assay is designed to detect DNA strand breaks. A positive result would manifest as an increase in the "comet tail" length, representing damaged DNA migrating away from the nucleus in an electric field.

In Vivo Mutagenicity Studies in Non-Human Organisms (e.g., Transgenic Rodent Models)

In vivo studies are essential for understanding the genotoxicity of a compound in the context of a whole organism, including the processes of absorption, distribution, metabolism, and excretion. Transgenic rodent models, which carry reporter genes for mutation detection, are sophisticated tools for such investigations.

There is currently a lack of publicly available data from in vivo mutagenicity studies in transgenic rodent models specifically for this compound. However, research on the parent compound, trans-4-acetylaminostilbene, has indicated that it is an initiator of tumor formation in rat liver. nih.gov This carcinogenic activity is believed to be mediated by the metabolic formation of reactive esters, such as this compound, which then react with nucleic acids. nih.gov The formation of DNA adducts from this compound has been observed in rat liver DNA in vivo, which strongly suggests its mutagenic potential within a living organism. nih.gov

Correlation between DNA Adducts and Mutational Spectra in Experimental Systems

The genotoxicity of many chemical carcinogens is initiated by the formation of covalent bonds between the chemical or its metabolites and DNA, forming DNA adducts. The type and location of these adducts can influence the resulting mutational spectrum, which is the characteristic pattern of mutations induced by a particular mutagen.

Studies have identified the specific DNA adducts formed by this compound. When reacted with guanosine (B1672433), a primary target for many carcinogens, the major adducts formed are isomers of guanosine-N2,beta-N3,alpha-N-acetylaminobibenzyl and guanosine-N2,alpha-N3,beta-N-acetylaminobibenzyl. nih.gov These adducts have been shown to form in vitro and are also detected in the liver RNA and DNA of rats treated with the parent compound. nih.gov

The formation of these specific adducts at the N2 position of guanine (B1146940) is significant. The presence of a bulky adduct on a DNA base can interfere with the fidelity of DNA replication and repair processes, leading to mutations. For example, a bulky adduct can cause the DNA polymerase to misread the template base, leading to a base substitution, or to skip the damaged base altogether, resulting in a frameshift mutation.

Carcinogenesis Studies in Experimental Animal Models

Tumor Initiating Activity of trans-N-Acetoxy-4-acetylaminostilbene in Rodent Liver

This compound (N-acetoxy-AAS) is recognized as a potent tumor initiator in the rodent liver. nih.govnih.gov Its parent compound, trans-4-acetylaminostilbene (AAS), requires metabolic activation to exert its carcinogenic effects, a process that culminates in the formation of reactive esters like N-acetoxy-AAS. nih.gov This highly reactive metabolite can then bind to cellular macromolecules, such as DNA, to form adducts, which are considered to be the primary lesions that can lead to mutations and initiate the process of carcinogenesis. nih.govnih.gov

In initiation-promotion experiments, the administration of AAS demonstrates a strong initiating activity in the rat liver. nih.gov These studies typically involve administering the suspected initiator, followed by a promoting agent that stimulates the proliferation of the initiated cells, leading to the formation of preneoplastic and neoplastic lesions. The formation of these lesions in the liver following treatment with AAS and a promoter confirms its role as a potent initiator in this organ. nih.govnih.gov

Organotropism and Target Tissue Susceptibility in Animal Models

The carcinogenic effects of N-acetoxy-AAS are not uniformly distributed throughout the body but show a distinct pattern of organ and tissue susceptibility, a phenomenon known as organotropism.

Liver Carcinogenesis and Preneoplastic Lesions

While N-acetoxy-AAS is a potent initiator of liver carcinogenesis, the liver is not typically a target for complete carcinogenesis by this compound alone. nih.govnih.gov This means that while it can cause the initial DNA damage in liver cells, it often requires a secondary stimulus, or a promoting agent, for tumors to develop. nih.gov

Following the administration of AAS, preneoplastic foci can be identified in the liver. These are small populations of altered hepatocytes that are considered to be early indicators of liver cancer. Markers such as gamma-glutamyl transpeptidase (GGT) and glutathione (B108866) S-transferase P (GST-P) are used to identify these preneoplastic foci. nih.gov The number and size of these foci are often used as a measure of the initiating activity of a chemical. nih.gov Studies have shown that the application of AAS leads to the formation of such preneoplastic lesions, which can then progress to tumors upon treatment with promoting agents. nih.govnih.gov

Carcinogenicity in Other Specific Organs (e.g., Mammary Glands, Forestomach, Ear Duct Glands)

While the liver is a primary site of metabolic activation and DNA adduct formation, N-acetoxy-AAS exhibits carcinogenic activity in other tissues as well. Notably, it is a complete carcinogen in the ear duct glands (sebaceous glands) of rats, where it can induce tumors without the need for a promoting agent. nih.gov

In other tissues, such as the mammary glands, N-acetoxy-AAS acts as an incomplete carcinogen, similar to its role in the liver. Mammary tumors have been observed in rats treated with AAS, but typically as part of an initiation-promotion protocol. nih.govnih.gov This indicates that while the compound can initiate cells in the mammary tissue, subsequent promotion is necessary for tumor development.

The glandular stomach is another tissue affected by AAS, where it exhibits acute toxicity. nih.gov Although not a primary site for tumor development from AAS alone, this highlights the widespread distribution of its reactive metabolites and their potential for cellular damage.

Analysis of Tissue-Specific Exposure to Reactive Metabolites and DNA Lesions

The organ-specific carcinogenic effects of N-acetoxy-AAS are related to the tissue-specific exposure to its reactive metabolites and the subsequent formation of DNA lesions. Studies analyzing the distribution of radiolabeled AAS have shown that the highest levels of binding to DNA and RNA occur in the liver. nih.gov

The pattern of DNA adducts formed by N-acetoxy-AAS has been found to be qualitatively similar across different tissues. nih.gov The major adducts are formed through the reaction of the ultimate carcinogen with guanine (B1146940) bases in the DNA. nih.gov Despite the lower levels of DNA binding in target tissues compared to the liver, the persistence of these adducts and the rate of cell proliferation in those tissues are crucial factors in determining the ultimate carcinogenic outcome. The persistence of DNA-bound metabolites has been noted to be high in non-target tissues like the liver and kidney. nih.gov

Relative Binding of trans-4-acetylaminostilbene Metabolites to DNA in Various Rat Tissues

| Tissue | Relative DNA Binding Level |

| Liver | Highest |

| Kidney | ~25% of Liver |

| Lung | ~10-12.5% of Liver |

| Glandular Stomach | ~10-12.5% of Liver |

| Bladder | ~10-12.5% of Liver |

| Mammary Glands | ~10-12.5% of Liver |

| Zymbal's Glands | ~10-12.5% of Liver |

This table illustrates the relative levels of DNA binding by metabolites of trans-4-acetylaminostilbene in various tissues of female Wistar rats 24 hours after administration. The data is based on findings reported in scientific literature. nih.gov

Concept of Incomplete Carcinogen Activity

The concept of an "incomplete carcinogen" is central to understanding the action of N-acetoxy-AAS in many tissues. An incomplete carcinogen is a chemical that can initiate the process of cancer but is unable to promote the development of tumors on its own. nih.gov

N-acetoxy-AAS is considered an incomplete carcinogen in the liver and mammary glands. nih.govnih.gov It effectively causes the initial genetic damage (initiation) in these tissues, as evidenced by the high levels of DNA adduct formation in the liver. nih.govnih.gov However, it appears to lack the promoting properties necessary to drive the clonal expansion of these initiated cells into tumors. nih.gov The development of tumors in these organs requires subsequent exposure to a promoting agent, which can be a chemical that stimulates cell proliferation or other non-genotoxic effects. nih.gov This multi-stage model of carcinogenesis helps to explain why the liver, despite having the highest levels of DNA damage from AAS, does not develop tumors without a promotional stimulus. nih.govnih.gov

Synergistic and Antagonistic Effects with Co-Exposure to Other Chemical Carcinogens

The carcinogenic potential of N-acetoxy-AAS can be modified by co-exposure to other chemical carcinogens. Research has primarily focused on its synergistic interactions, particularly with another aromatic amine carcinogen, 2-acetylaminofluorene (B57845) (AAF).

Currently, there is a lack of available scientific literature detailing any antagonistic effects of this compound when co-administered with other chemical carcinogens.

Molecular Pathogenesis of Induced Tumors in Animal Models

The carcinogenic activity of this compound, the ultimate electrophilic metabolite of trans-4-acetylaminostilbene (trans-AAS), is fundamentally linked to its ability to damage DNA, thereby initiating the complex process of tumorigenesis in experimental animal models. While comprehensive molecular characterization of tumors induced directly by this ultimate carcinogen is limited in publicly available literature, a robust body of evidence exists detailing the initial molecular events of DNA damage and the broader carcinogenic profile of its parent compound, trans-AAS.

The molecular pathogenesis begins with the metabolic activation of trans-AAS to a reactive hydroxamic acid ester, which then forms covalent bonds with nucleic acids. nih.gov This process of forming DNA adducts is considered a critical initiating event in chemical carcinogenesis. nih.gov

Detailed Research Findings

Research has demonstrated that this compound reacts preferentially with guanine bases in DNA. In vitro studies reacting this compound with guanosine (B1672433) have identified the formation of several specific adducts. nih.gov The primary reaction involves the electrophilic carbon atoms of the stilbene (B7821643) bridge attacking the nucleophilic centers on the guanine base.

The major DNA adducts formed have been structurally characterized. These are cyclic adducts involving the N2 and N3 positions of guanine. The formation of these adducts distorts the DNA helix, which, if not repaired, can lead to mutations during DNA replication. nih.gov The persistence of these adducts in specific tissues is thought to be a key determinant of the organ-specific carcinogenicity of the parent compound, trans-AAS. nih.gov

While trans-AAS is a potent initiator of carcinogenesis in the liver and kidney of rats, it is considered an incomplete carcinogen in these organs, meaning it requires a promoting agent to induce tumor formation. nih.govnih.gov However, it acts as a complete carcinogen in the Zymbal's glands of rats, where it can both initiate and promote tumor development. nih.gov Studies have shown that initiation with trans-AAS, followed by promotion with agents that induce cell proliferation, leads to the development of kidney tumors. nih.gov

The specific gene mutations that arise as a consequence of the DNA adducts formed by this compound in resulting tumors are not extensively documented in available research. However, based on the nature of the DNA damage and the mechanisms of carcinogenesis of related aromatic amines, it is plausible that mutations in key oncogenes and tumor suppressor genes, such as those in the Ras family, would be a likely outcome. For instance, the related carcinogen 2-acetylaminofluorene is known to induce specific mutations in the H-ras gene in liver tumors.

Below is a summary of the key findings from studies on the molecular aspects of trans-4-acetylaminostilbene and its ultimate carcinogen:

| Finding | Description | Reference |

| Metabolic Activation | trans-4-acetylaminostilbene is metabolically activated to a reactive hydroxamic acid ester, this compound. | nih.gov |

| DNA Adduct Formation | The ultimate carcinogen, this compound, forms covalent adducts with DNA, primarily at the guanine bases. | nih.gov |

| Tumor Initiation | The parent compound, trans-4-acetylaminostilbene, is a potent initiator of carcinogenesis in rat liver and kidney. | nih.govnih.gov |

| Complete Carcinogenesis | trans-4-acetylaminostilbene is a complete carcinogen in the Zymbal's gland of rats. | nih.gov |

Advanced Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry for Adduct Identification and Quantification

High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of adducts formed by trans-N-Acetoxy-4-acetylaminostilbene. This technique provides highly accurate mass measurements, enabling the determination of elemental compositions for parent ions and their fragments, which is critical for the unambiguous identification of covalent modifications to nucleosides and amino acids.

Research has shown that the reaction of this compound with guanosine (B1672433) and deoxyguanosine results in a variety of adducts. These have been successfully identified using mass spectrometry, which provides the molecular weight of the purified adducts. epa.gov For instance, upon reaction with guanosine, the electrophilic species derived from the hydroxamic acid ester of this compound attacks the guanine (B1146940) base, leading to identifiable products by their mass. epa.gov

While mass spectrometry has been pivotal for the structural identification of these adducts, specific data on the use of high-resolution techniques for the quantification of this compound adducts is not extensively detailed in available literature. However, related methodologies, such as those using ¹⁵N/¹³C-labeled standards, have achieved absolute quantification with subfemtomole sensitivities for other types of nucleic acid adducts, suggesting a potential future direction for studies on this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Adducts

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), has been indispensable for the detailed structural elucidation of adducts formed from this compound. Following the isolation of adducts, NMR analysis provides definitive information about the three-dimensional structure and the specific sites of covalent bonding.

In studies of the reaction between this compound and guanosine or deoxyguanosine, ¹H-NMR spectroscopy was used to identify the precise structure of newly characterized adducts. epa.gov The analysis revealed that the primary reaction mechanism involves the electrophile attacking the N2 position of the guanine base. This initial intermediate can then cyclize in different ways, reacting with either the N1 or N3 of guanine to form distinct linear or angular cyclic adducts, or reacting with water to form an open-ring structure. epa.gov The detailed chemical shifts and coupling constants obtained from ¹H-NMR spectra were essential in distinguishing these various isomers. epa.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Purification of Compounds and Metabolites

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the analysis of this compound and its metabolites, enabling the separation and purification of complex mixtures with high resolution.

In the characterization of adducts formed from the reaction of this compound with guanosine and deoxyguanosine, HPLC was a critical step for purifying the resulting adducts before their structural identification by mass spectrometry and NMR. epa.gov The technique allows for the separation of different adduct isomers from the reaction mixture, providing pure samples necessary for unambiguous spectroscopic analysis. epa.gov Furthermore, HPLC has been used in broader studies of aromatic amines to analyze DNA adducts, often in combination with other detection methods like ³²P-postlabeling or mass spectrometry, to resolve and identify specific modification products from biological samples. researchgate.net

Gel Filtration Chromatography for Macromolecular Binding Analysis

Gel filtration chromatography, also known as size-exclusion chromatography, is employed to study the binding of carcinogens and their metabolites to macromolecules like nucleic acids and proteins. This technique separates molecules based on their size, allowing for the isolation of modified macromolecules.

For trans-4-acetylaminostilbene, the parent compound of the N-acetoxy derivative, studies have utilized Sephadex LH-20 chromatography, a type of gel filtration, to analyze its binding to rat liver rRNA and DNA. researchgate.net Following administration of radiolabeled trans-4-acetylaminostilbene, nucleic acids were isolated, digested into nucleosides, and then chromatographed on Sephadex LH-20. researchgate.net This procedure allowed for the characterization of 16 different nucleoside adducts based on their retention volumes, demonstrating the utility of this technique in assessing macromolecular binding. researchgate.net

Radiometric Techniques (e.g., ³²P-Postlabeling, Tracer Studies) for DNA Binding Assessment

Radiometric techniques are highly sensitive methods used to detect and quantify DNA adducts, particularly when only small amounts of DNA are available. The ³²P-postlabeling assay is a prominent example, capable of detecting as little as one adduct in 10⁹–10¹⁰ normal nucleotides.

Studies on the metabolic activation of trans-4-acetylaminostilbene derivatives have employed the ³²P-postlabeling assay to measure DNA binding. In one experiment, human peripheral blood lymphocytes were exposed to the N-hydroxy derivative of trans-4-acetylaminostilbene (N-hydroxy-AAS). The resulting DNA adducts were measured using a ³²P-adduct assay, which revealed the formation of a deacetylated adduct, presumably dG(8)-trans-4-aminostilbene. inchem.org This demonstrates that radiometric methods are crucial for assessing the extent of DNA damage caused by metabolites of trans-4-acetylaminostilbene. inchem.org The use of tritium-labeled trans-4-acetylaminostilbene in tracer studies has also been reported, allowing for the measurement of covalent binding to liver rRNA and DNA. researchgate.net

Spectroscopic Techniques (e.g., UV-Vis, Fluorescence, Raman) for Compound and Adduct Characterization

Spectroscopic techniques such as UV-Vis absorption and fluorescence provide valuable information on the electronic structure of compounds and their adducts.

The solvolysis of this compound has been investigated using UV spectroscopic methods to monitor the reaction kinetics over a range of pH values. carnegiescience.edu The UV spectrum of the compound and its changes over time provide insight into the stability and reaction pathways. Adducts formed from related aromatic amines have also been characterized by their UV spectra. researchgate.net

While stilbene (B7821643) derivatives are often fluorescent, specific fluorescence or Raman spectroscopic data for this compound or its adducts are not widely available in the reviewed literature. However, synchronous fluorescence spectrophotometry has been used as a highly sensitive method for detecting DNA adducts of other carcinogens, such as benzo[a]pyrene, suggesting its potential applicability in this context. nih.gov

Application of Molecular Modeling and Computational Chemistry for Mechanistic Insights

The application of molecular modeling and computational chemistry offers powerful tools to complement experimental data, providing insights into reaction mechanisms, adduct conformations, and the biological consequences of DNA damage.

While specific molecular modeling or computational chemistry studies focused solely on this compound were not identified in the search results, the broader field of chemical carcinogenesis extensively uses these methods. For related compounds, computational approaches have been used to analyze the conformation of DNA containing adducts, which is a critical factor in determining the biological consequences of the lesion. researchgate.net For example, theoretical and experimental methods were combined to analyze the conformation of a deoxydinucleoside monophosphate modified by the carcinogen 4-aminobiphenyl. researchgate.net Similar computational studies on this compound adducts could elucidate how these modifications distort the DNA helix and potentially lead to mutations. Research on other aromatic amines has also used physiologically based kinetic (PBK) modeling to predict DNA adduct formation in humans, an approach that could be extended to trans-4-acetylaminostilbene. researchgate.net

Broader Academic and Scientific Implications

Elucidation of General Principles in DNA Damage and Repair Responses

The use of trans-N-Acetoxy-4-acetylaminostilbene as a tool has significantly contributed to our knowledge of how cells respond to DNA damage. As a direct-acting carcinogen, it allows researchers to bypass the complexities of metabolic activation and study the downstream consequences of specific DNA lesions. When DNA is damaged, cells activate a complex network of signaling pathways known as the DNA Damage Response (DDR). nih.gov This response involves sensing the damage, signaling its presence, and promoting repair through various pathways like Base Excision Repair (BER), Nucleotide Excision Repair (NER), and others. nih.gov

Studies using related N-acetoxy-aryl-amides, such as N-acetoxy-acetylaminofluorene, have identified specific proteins in rat liver nuclei that recognize and bind preferentially to DNA damaged by these carcinogens. nih.gov These damage-recognition proteins are thought to be key players in initiating DNA repair mechanisms. nih.gov Interestingly, the level of these proteins does not necessarily increase after carcinogen exposure, suggesting they are part of the cell's constitutive defense system. nih.gov

Furthermore, research on this compound has highlighted the role of cellular enzymes in modulating its genotoxic effects at the target cell level. In V79 Chinese hamster cells, both this compound and its N-hydroxy precursor were found to be mutagenic and cytotoxic. nih.gov Crucially, these effects were significantly reduced when cellular deacetylase enzymes were inhibited by paraoxon (B1678428). nih.gov This demonstrated that the target cells themselves could metabolize (deacetylate) the compound, influencing its ultimate biological activity. nih.gov This finding underscores that the interplay between the chemical agent and the cell's specific metabolic and repair capacities is critical in determining the outcome of DNA damage.

Table 1: Effect of Deacetylase Inhibition on Mutagenicity in V79 Cells

| Compound | Condition | Effect | Reference |

|---|---|---|---|

| N-hydroxy-AAS & N-acetoxy-AAS | No Inhibitor | Mutagenic & Cytotoxic | nih.gov |

Development of Predictive Models for Chemical Carcinogenesis Based on Molecular Mechanisms

The detailed mechanistic data obtained from studying compounds like this compound are vital for developing and refining predictive models for chemical carcinogenesis. These models aim to forecast the carcinogenic potential of a chemical based on its structure and its predicted interactions with biological systems.

One major area is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models seek to establish a mathematical relationship between the chemical structure of a compound and its biological activity, such as carcinogenicity. nih.gov For aromatic amines, models like the "di-region theory" have been proposed, which consider the electronic properties of both the amine group (which forms a nitrenium ion) and the aromatic ring structure (which can form epoxides) to predict carcinogenic potential. nih.gov The experimental data from this compound and its analogs—detailing their reactivity, the types of DNA adducts they form, and their mutagenic potency—provide essential validation points for these theoretical models. nih.govnih.gov

By understanding how modifications to the stilbene (B7821643) backbone or the N-acetyl group affect DNA binding and mutagenicity, scientists can build more accurate predictive algorithms. These models are crucial for screening new chemicals for potential carcinogenicity, reducing reliance on long-term animal testing, and prioritizing chemicals for further toxicological evaluation.

Implications for Comparative Carcinogenesis Across Species

Research on this compound and its parent compound has important implications for understanding why carcinogenic effects can differ across species. These differences are often rooted in the varying activities of metabolic enzymes. nih.gov

The metabolic activation and detoxification of aromatic amines are controlled by a balance of Phase I enzymes (like cytochrome P450s) and Phase II enzymes (like N-acetyltransferases or NATs). sci-hub.se Species can have significant differences in the expression and activity of these enzymes. For example, the deacetylation of an acetamide (B32628) group can be a critical metabolic step, and the rate of this reaction can differ substantially between rats, dogs, and humans. nih.gov Similarly, the reverse reaction, acetylation, is catalyzed by NAT enzymes, which are known to be polymorphic in humans, leading to "fast" and "slow" acetylator phenotypes that can modulate an individual's risk for aromatic amine-induced cancers. nih.gov

Studies with this compound in hamster cells showed that deacetylation by cellular enzymes was a key step in its mutagenic action. nih.gov This highlights that species-specific differences in these enzymes could lead to different carcinogenic outcomes. For example, a species with high deacetylase activity in a particular tissue might be more susceptible to the carcinogenic effects of this compound in that tissue. Understanding these species-specific metabolic pathways is critical for extrapolating carcinogenicity data from animal models (like rats) to humans. nih.govnih.gov

Table 2: Relative Macromolecular Binding of trans-4-acetylaminostilbene Metabolites in Rat Tissues

| Tissue | Relative Binding Level | Target for Carcinogenicity | Reference |

|---|---|---|---|

| Liver | Highest (1) | No (Initiation only) | nih.gov |

| Kidney | ~1/4 of Liver | No | nih.gov |

| Lung | ~1/8 - 1/10 of Liver | No | nih.gov |

| Zymbal Gland | ~1/8 - 1/10 of Liver | Yes | nih.gov |

Future Directions in the Study of this compound and Related Compounds

Despite decades of research, the study of this compound continues to point toward new avenues of investigation. A primary area for future research is to resolve the disconnect between the sites of highest DNA adduct formation and the sites of tumor development. nih.govnih.gov This involves looking beyond the total adduct levels to understand the roles of:

Specific DNA Adducts: Identifying which specific adducts (e.g., at which DNA base and in which sequence context) are most mutagenic and most likely to escape DNA repair.

Secondary DNA Damage: Investigating indirect mechanisms of damage, such as oxidative stress, that may be induced by the carcinogen or its metabolites. nih.gov

Non-Genotoxic Mechanisms: Further exploring how these compounds may promote cancer through mechanisms other than direct DNA damage, such as altering gene expression or cell signaling pathways. nih.gov

Another key direction is to better integrate knowledge of DNA repair pathways. Advanced techniques can be used to map DNA adducts and repair events at genome-wide resolution, potentially revealing why certain genomic regions are more susceptible to damage or less efficiently repaired.

Finally, further comparative studies are needed to fully understand how metabolic polymorphisms in human populations, such as those for NAT enzymes, interact with exposure to these types of chemicals to determine individual cancer risk. This research is essential for public health, aiding in the identification of susceptible populations and the development of strategies for cancer prevention.

Q & A

Q. What are the recommended synthetic routes for trans-N-Acetoxy-4-acetylaminostilbene, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves amide coupling and trans-stilbene formation. Key steps include:

- Amide formation : React 4-acetylaminobenzaldehyde with hydroxylamine under acidic conditions to form the acetamide intermediate .

- Stilbene synthesis : Use a Wittig or Heck coupling reaction with acetoxystyrene derivatives to establish the trans-configuration. Catalytic Pd-based systems are effective for stereochemical control .